REACTION_CXSMILES
|
[S:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[S:3].[C:8]([C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([C:21]([CH3:24])([CH3:23])[CH3:22])[C:19]=1[OH:20])[CH:15]=O)([CH3:11])([CH3:10])[CH3:9].N1CCCCC1>C(O)C>[C:21]([C:18]1[CH:17]=[C:14]([CH:15]=[C:7]2[S:1][C:2](=[S:3])[NH:4][C:5]2=[O:6])[CH:13]=[C:12]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:19]=1[OH:20])([CH3:24])([CH3:23])[CH3:22]
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Name
|
|
Quantity
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14.6 g
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Type
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reactant
|
Smiles
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S1C(=S)NC(=O)C1
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Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
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Name
|
|
Quantity
|
1.08 mL
|
Type
|
reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 5 hours
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Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
|
Details
|
the precipitated crystals were filtered
|
Type
|
WASH
|
Details
|
washed with cooled ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=C1C(NC(S1)=S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.71 g | |
YIELD: PERCENTYIELD | 69.7% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |